5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile
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Overview
Description
5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
The synthesis of 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the oxazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Scientific Research Applications
5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its unique structure, it is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3O/c19-11-4-6-12(7-5-11)23-9-8-16-13(10-22)18(24-25-16)17-14(20)2-1-3-15(17)21/h1-9,23H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWQRNWQMLUAI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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